benzyl N-(9-aminononyl)carbamate
Description
Benzyl N-(9-aminononyl)carbamate is a carbamate derivative featuring a benzyl group attached to a carbamate moiety and a 9-aminononyl alkyl chain. Carbamates are widely utilized in organic synthesis as amine-protecting groups due to their stability under various reaction conditions and selective deprotection methods.
Properties
IUPAC Name |
benzyl N-(9-aminononyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c18-13-9-4-2-1-3-5-10-14-19-17(20)21-15-16-11-7-6-8-12-16/h6-8,11-12H,1-5,9-10,13-15,18H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXVJZQAALXMBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Findings :
- Benzyl carbamate is preferred for its robustness under basic conditions and ease of removal via catalytic hydrogenation, making it ideal for intermediates like benzyl N-(9-aminononyl)carbamate .
- tert-Butyl carbamate is favored in acid-tolerant syntheses but requires harsh deprotection conditions, limiting compatibility with acid-sensitive substrates .
- Dibenzyl carbamate offers enhanced steric protection but is less frequently used due to challenges in selective deprotection .
Table 2: Enzyme Inhibition Profiles of Selected Carbamates
Key Findings :
- Benzyl carbamate derivatives exhibit strong selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE), attributed to the benzyl group’s hydrophobic interactions with BuChE’s active site .
- Di-carbamates (e.g., ethyl or 4-nitrophenyl) show higher AChE inhibition but lack selectivity, suggesting structural trade-offs between potency and specificity .
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